molecular formula C28H32O17 B12392597 Pedunculosumoside F CAS No. 1283600-08-7

Pedunculosumoside F

Cat. No.: B12392597
CAS No.: 1283600-08-7
M. Wt: 640.5 g/mol
InChI Key: VWMQUPAZXJVKFZ-KJBTZJKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Pedunculosumoside F, being a homoflavonoid glucoside, can undergo various chemical reactions typical of flavonoids and glycosides. These reactions include:

    Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.

    Substitution: Glycosides can undergo substitution reactions where the glycosidic bond is cleaved and replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Pedunculosumoside F involves its interaction with cellular components leading to cytotoxic effects. Its analogs, however, have been shown to block HBsAg secretion in HBV-infected cells, suggesting a potential mechanism involving the inhibition of viral protein secretion .

Biological Activity

Pedunculosumoside F is a compound derived from the seeds of Herpetospermum pedunculosum, a plant recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its hepatoprotective, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Hepatoprotective Effects : Numerous studies have shown that extracts from H. pedunculosum seeds, including those containing this compound, exhibit significant hepatoprotective effects. These effects are primarily mediated through the modulation of various signaling pathways such as NF-κB, TGF-β, and Keap1-Nrf2.
  • Antioxidant Activity : The antioxidant properties of this compound contribute to its protective role against oxidative stress-related damage in liver cells. This activity is crucial in preventing cell apoptosis and promoting cell survival under stress conditions.
  • Anticancer Properties : Research indicates that this compound displays inhibitory effects on cancer cell proliferation, particularly in hepatocellular carcinoma and leukemia cell lines.

1. Hepatoprotective Mechanisms

The hepatoprotective mechanisms of this compound involve:

  • Inhibition of Inflammatory Pathways : Studies indicate that this compound inhibits the phosphorylation of IκB through the inhibition of IKK, leading to reduced NF-κB activation and subsequent inflammation reduction in liver tissues .
  • Reduction of Liver Fibrosis : By inhibiting TGF-β signaling pathways, this compound can reduce the expression of fibrogenic markers such as Smad3, thereby mitigating liver fibrosis .
  • Activation of Antioxidant Pathways : Activation of the Keap1-Nrf2 signaling pathway enhances the cellular defense against oxidative stress by increasing the stability and activity of Nrf2, which in turn activates genes responsible for antioxidant responses .

2. Antioxidant Mechanisms

This compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant enzyme activities. This dual action helps in mitigating oxidative damage to cellular components, particularly in liver cells subjected to toxic insults such as acetaminophen overdose or alcohol exposure .

3. Anticancer Mechanisms

The anticancer properties are characterized by:

  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis .
  • Inhibition of Tumor Growth : In vitro studies report IC50 values indicating that extracts containing this compound effectively inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (IC50 values ranging from 1.45 to 2.36 μg/mL) .

Table 1: Summary of Biological Activities and Mechanisms

Biological ActivityMechanismKey Findings
HepatoprotectiveNF-κB inhibitionReduces inflammation and fibrosis in liver models .
AntioxidantNrf2 activationEnhances cellular defense against oxidative stress .
AnticancerCell cycle arrestInduces apoptosis in cancer cell lines with low IC50 values .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving patients with liver diseases demonstrated that a combination therapy including H. pedunculosum extracts led to significant improvements in liver function tests and reduced symptoms associated with liver dysfunction. The study highlighted the potential for this compound as a complementary treatment alongside conventional therapies .
  • Case Study 2 : In a laboratory setting, researchers treated hepatocellular carcinoma cells with varying concentrations of this compound. Results showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What methodologies are employed to isolate and purify Pedunculosumoside F from Ophioglossum pedunculosum?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Structural confirmation is achieved via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) .

Q. How is the cytotoxicity of this compound evaluated in vitro, and what cell lines are used?

  • Methodological Answer : Cytotoxicity is assessed using standardized assays like MTT or CCK-8 on HepG2 2.2.15 cells (a hepatocellular carcinoma line). Studies typically test concentrations ranging from 1–100 μM, with IC₅₀ values calculated to quantify potency. Positive controls (e.g., doxorubicin) and vehicle controls are included to validate results .

Q. What structural characteristics differentiate this compound from other homoisoflavonoid glycosides?

  • Methodological Answer : Key features include its unique glycosylation pattern (e.g., sugar moiety type and linkage) and the homoisoflavonoid backbone, identified via comparative NMR analysis with analogs like Sinopodophylline B. Structural databases (e.g., PubChem) and spectral libraries aid in differentiation .

Advanced Research Questions

Q. How can researchers resolve the contradiction between this compound’s cytotoxicity and its lack of anti-HBV activity?

  • Methodological Answer : Comparative SAR studies with active analogs (e.g., those inhibiting HBsAg secretion) can identify functional groups critical for anti-HBV activity. Mechanistic assays (e.g., HBV DNA quantification, viral entry inhibition tests) and transcriptomic profiling of treated cells may reveal if cytotoxicity masks antiviral effects .

Q. What experimental strategies are recommended for designing bioactive analogs of this compound?

  • Methodological Answer : Focus on modifying the glycoside moiety or homoisoflavonoid core via semi-synthesis or biotransformation. Use in silico docking (e.g., AutoDock Vina) to predict interactions with targets like G3BP2/NF-κB, followed by in vitro validation in disease-relevant models .

Q. How should researchers address solubility limitations of this compound in pharmacological studies?

  • Methodological Answer : Employ co-solvents (e.g., DMSO/PEG mixtures), nanoformulations (liposomes, nanoparticles), or prodrug strategies to enhance bioavailability. Physicochemical profiling (logP, solubility assays) guides formulation optimization .

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer : Use rodent models of hepatocellular carcinoma (e.g., DEN-induced hepatoma in rats) or liver injury (CCl₄-induced fibrosis). Pharmacokinetic studies (plasma half-life, tissue distribution) and toxicity assessments (serum ALT/AST levels) are critical for translational relevance .

Q. How can researchers ensure reproducibility in cytotoxicity studies of this compound?

  • Methodological Answer : Standardize cell culture conditions (passage number, media supplements), use authenticated cell lines (e.g., ATCC-certified HepG2), and report detailed protocols (e.g., exposure time, assay endpoints). Inter-laboratory validation reduces variability .

Q. Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., GraphPad Prism) calculate IC₅₀ values. Include replicates (n ≥ 3) and use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes for robustness .

Q. How should contradictory findings between this compound and its analogs be contextualized?

  • Methodological Answer : Perform meta-analyses of existing data to identify trends (e.g., structural features vs. bioactivity). Use cheminformatics tools (e.g., KNIME, RDKit) to cluster compounds and highlight outliers for further investigation .

Q. Experimental Design

Q. What controls are essential in mechanistic studies of this compound’s bioactivity?

  • Methodological Answer : Include vehicle controls (solvent-only), positive controls (known cytotoxic/antiviral agents), and negative controls (non-target cells). Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Q. How can researchers optimize assay conditions for high-content screening of this compound derivatives?

  • Methodological Answer : Use automated platforms (e.g., High-Throughput Screening robots) with multi-parameter readouts (cell viability, apoptosis markers). Z’-factor calculations ensure assay reliability, and dose-response curves validate hit compounds .

Properties

CAS No.

1283600-08-7

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

5-hydroxy-3-(hydroxymethyl)-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1

InChI Key

VWMQUPAZXJVKFZ-KJBTZJKUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.